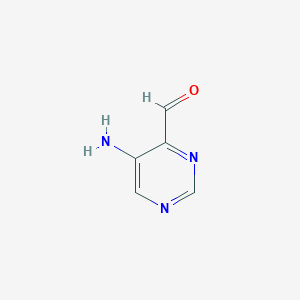![molecular formula C25H27N3 B6359516 2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine CAS No. 221391-07-7](/img/structure/B6359516.png)
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine is an organic compound with the chemical formula C28H28N4. It is a pyridine-based ligand with two imine functional groups, widely used in coordination chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic and polymerization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine typically involves the condensation reaction between 2,6-diacetylpyridine and 2,3-dimethylaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals such as iron, cobalt, and manganese.
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it is coordinated with.
Substitution Reactions: The imine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts like FeCl2, CoCl2, and MnCl2 in the presence of a base or a co-catalyst such as methylaluminoxane (MAO).
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride.
Substitution Reactions: Nucleophiles such as amines or thiols are commonly used.
Major Products
Coordination Complexes: Formation of stable metal-ligand complexes.
Oxidation Products: Oxidized forms of the ligand or the metal center.
Substitution Products: Modified ligands with new functional groups.
Aplicaciones Científicas De Investigación
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine has a wide range of applications in scientific research:
Catalysis: Used as a ligand in transition metal catalysts for polymerization reactions, such as ethylene polymerization.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its potential in forming bioactive metal complexes.
Environmental Chemistry: Utilized in the development of catalysts for the conversion of carbon dioxide into useful chemicals.
Mecanismo De Acción
The mechanism by which 2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine exerts its effects is primarily through coordination with metal centers. The imine groups and the pyridine ring provide multiple coordination sites, allowing the formation of stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as polymerization, oxidation, and reduction .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis-[1-(phenylimino)ethyl]pyridine: Similar structure but with phenyl groups instead of 2,3-dimethylphenyl groups.
2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine: Similar but with 2,6-dimethylphenyl groups.
2,6-Bis-[1-(2,4,6-trimethylphenylimino)ethyl]pyridine: Contains 2,4,6-trimethylphenyl groups.
Uniqueness
2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine is unique due to its specific substitution pattern on the phenyl rings, which can influence the electronic properties and steric hindrance of the resulting metal complexes. This can lead to differences in catalytic activity and selectivity compared to other similar ligands .
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[6-[N-(2,3-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-16-10-7-12-22(18(16)3)26-20(5)24-14-9-15-25(28-24)21(6)27-23-13-8-11-17(2)19(23)4/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOMVUTUWQORRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Bromo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B6359504.png)




